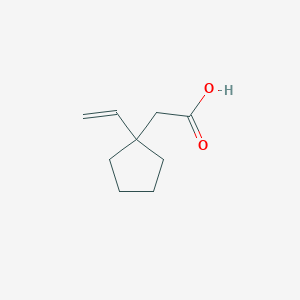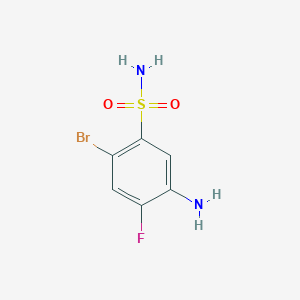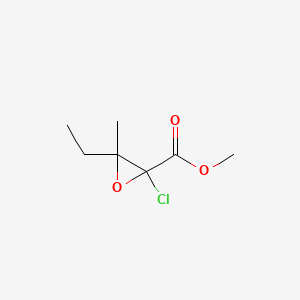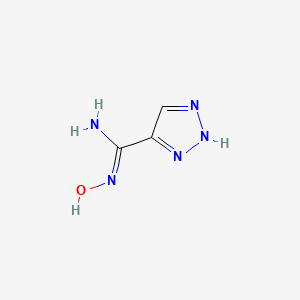![molecular formula C12H17NO B13228008 3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]-4'-carbonitrile](/img/structure/B13228008.png)
3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]-4'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxaspiro[bicyclo[510]octane-4,1’-cyclopentane]-4’-carbonitrile is a complex organic compound with the molecular formula C12H17NO It is characterized by a spirocyclic structure, which includes a bicyclo[510]octane ring system fused to a cyclopentane ring, with an oxo group and a nitrile group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]-4’-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a bicyclo[5.1.0]octane derivative, the introduction of an oxo group and subsequent spirocyclization can be achieved through specific reagents and catalysts. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]-4’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]-4’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]-4’-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as a reactive site for binding to proteins or other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar ring structures but different functional groups.
Bicyclo[5.1.0]octane Derivatives: Compounds with the same bicyclo[5.1.0]octane core but different substituents.
Uniqueness
3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]-4’-carbonitrile is unique due to its specific combination of a spirocyclic structure with an oxo and nitrile group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
spiro[3-oxabicyclo[5.1.0]octane-4,3'-cyclopentane]-1'-carbonitrile |
InChI |
InChI=1S/C12H17NO/c13-7-9-1-3-12(6-9)4-2-10-5-11(10)8-14-12/h9-11H,1-6,8H2 |
InChI-Schlüssel |
FNTIAYLYXHLQBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(C2)C#N)OCC3C1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13227925.png)




![[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13227960.png)
![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13227975.png)







